molecular formula C23H22N2O3S B2919125 2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 900003-69-2

2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2919125
CAS No.: 900003-69-2
M. Wt: 406.5
InChI Key: DNLGNANDJKVQJH-UHFFFAOYSA-N
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Description

2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, is characteristic of compounds designed for targeted protein inhibition. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous structures within this chemical class demonstrate high-affinity binding to dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578280/]. These kinases are critical regulators of cell proliferation, survival, and alternative splicing, making them attractive therapeutic targets for conditions such as neurodegenerative diseases and cancer. The specific substitution pattern of the 3-methylthiophene and phenol groups is engineered to optimize interactions with the ATP-binding pocket of these kinases, enhancing both potency and selectivity. Consequently, this reagent serves as a valuable pharmacological tool for probing DYRK and CLK signaling pathways in cellular models and for serving as a key intermediate in the structure-activity relationship (SAR) optimization of novel therapeutic candidates.

Properties

IUPAC Name

2-[7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-20-10-6-8-16-18-13-17(15-7-4-5-9-19(15)26)24-25(18)23(28-21(16)20)22-14(2)11-12-29-22/h4-12,18,23,26H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGNANDJKVQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=C(C=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core and an ethoxy group, which may influence its biological interactions. The presence of a methylthiophene moiety also suggests potential for unique electronic and steric effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant inhibition against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound 7Escherichia coli, Staphylococcus aureus1.6 mg/mL
Compound 7Bacillus subtilis0.833 mg/mL

These findings indicate that modifications in the structure can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro assays. A study demonstrated that related compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):

CompoundCell Line TestedIC50 (µM)
Compound 9MCF-716.19 ± 1.35
Compound 9HCT-11617.16 ± 1.54

These results suggest that the introduction of specific substituents can significantly enhance the cytotoxicity of compounds within this class .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some derivatives have been assessed for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α:

CompoundCytokine MeasuredEffect
Benzoxazepine DerivativeIL-6Decreased release
Benzoxazepine DerivativeTNF-αDecreased release

The modulation of these cytokines indicates potential therapeutic applications in inflammatory diseases .

The biological activity of the compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The mechanism of action may involve:

  • Inhibition of bacterial enzymes : Compounds may interfere with bacterial cell wall synthesis or protein synthesis.
  • Induction of apoptosis in cancer cells : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine modulation : Alteration of pro-inflammatory cytokine production.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antibacterial Efficacy : A study demonstrated that derivatives with ethoxy groups exhibited enhanced activity against resistant strains of bacteria.
  • Cytotoxicity Profile : Research indicated that compounds with specific methyl and ethoxy substitutions showed promising results in inhibiting tumor growth in xenograft models.

Comparison with Similar Compounds

5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine ()

  • Core : Pyrazolo[1,5-c][1,3]benzoxazine.
  • Substituents: 5-(4-Butoxyphenyl): Longer alkoxy chain increases lipophilicity compared to the target compound’s 7-ethoxy group. 2-(4-Ethoxyphenyl): Ethoxy group mirrors the target’s 7-ethoxy but lacks the phenolic –OH.
  • Implications: The absence of a phenol group may reduce hydrogen-bonding interactions, affecting solubility and crystal packing .

2-(4-Ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine ()

  • Core : Identical benzopyrazolooxazine backbone.
  • 5-(Thiophen-2-yl): Lacks the methyl group on thiophene, reducing steric hindrance compared to the target’s 3-methylthiophen-2-yl. 2-(4-Ethoxyphenyl): Replaces the phenol group, diminishing hydrogen-bond donor capacity .

Functional Group Analysis

Compound Key Substituents Hydrogen-Bonding Capacity Lipophilicity (Predicted)
Target Compound 7-Ethoxy, 5-(3-methylthiophen-2-yl), 2-phenol High (phenol –OH) Moderate
5-(4-Butoxyphenyl)-... () 5-(4-Butoxyphenyl), 2-(4-ethoxyphenyl) Low (no –OH) High (butoxy chain)
2-(4-Ethoxyphenyl)-... () 7-Methoxy, 5-(thiophen-2-yl), 2-(4-ethoxyphenyl) Low (no –OH) Moderate
  • Phenol vs. Alkoxy: The target’s phenolic –OH enhances solubility in polar solvents and may improve binding to hydrophilic targets compared to ethoxy/butoxy analogues.

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